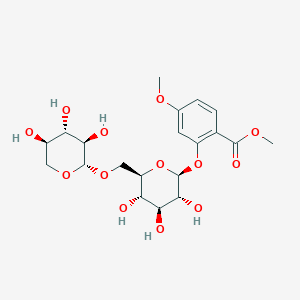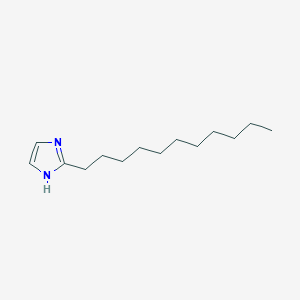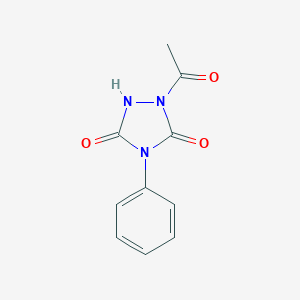![molecular formula C8H17NO B093137 [4-(Aminomethyl)cyclohexyl]methanol CAS No. 1074-62-0](/img/structure/B93137.png)
[4-(Aminomethyl)cyclohexyl]methanol
Descripción general
Descripción
“[4-(Aminomethyl)cyclohexyl]methanol” is a chemical compound with the molecular formula C8H17NO. It has a molecular weight of 143.23 . The IUPAC name for this compound is [4-(aminomethyl)cyclohexyl]methanol .
Molecular Structure Analysis
The InChI code for “[4-(Aminomethyl)cyclohexyl]methanol” is 1S/C8H17NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6,9H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[4-(Aminomethyl)cyclohexyl]methanol” is a compound with a molecular weight of 143.23 . More detailed physical and chemical properties were not found in the web search results.Aplicaciones Científicas De Investigación
A method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent has been developed, featuring low catalyst loading and broad substrate scope (Li, Xie, Shan, Sun, & Chen, 2012).
Methanol acts as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, particularly for the reduction of ketones to alcohols (Smith & Maitlis, 1985).
Cyclohexyl or benzyl isocyanide and semicarbazones undergo Ugi reactions in methanol, leading to the formation of new classes of cyclic dipeptidyl ureas (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Methanol is crucial for the electrochemical oxidation of primary alcohols and the separation and detection of carboxylates in analytical chemistry applications (Santos, da Costa, Gutz, & Garcia, 2017).
Cyclohexyl methanol synthesis and its applications in drug intermediates, biodegradable detergents, and glycosidation reactions have been reviewed (Zhang, 2006).
Methanol is used as both a C1 synthon and H2 source for selective N-methylation of amines, showing synthetic value in pharmaceutical agents (Sarki et al., 2021).
Synthesis of novel chiral ligands for catalytic additions, involving cyclohexyl-based methanol derivatives, highlights the role of methanol in asymmetric catalysis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Methanol is used in the synthesis of 2,3-dihydroquinazolin-4(1H)-one, showcasing its role as a C1 source in organic synthesis (Liu, Xu, & Wei, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDKVICMJWBJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061471 | |
| Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)cyclohexyl]methanol | |
CAS RN |
1074-62-0 | |
| Record name | 4-(Aminomethyl)cyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














